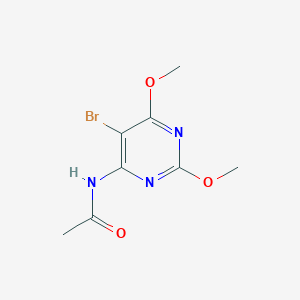

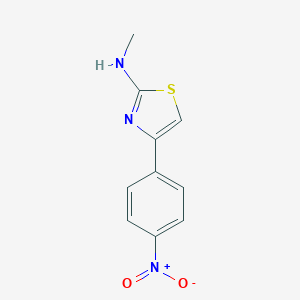

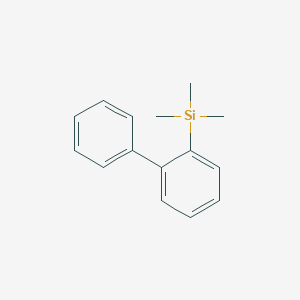

![molecular formula C7H8N2S B189741 2-Ethylimidazo[2,1-b]thiazole CAS No. 112581-97-2](/img/structure/B189741.png)

2-Ethylimidazo[2,1-b]thiazole

Overview

Description

2-Ethylimidazo[2,1-b]thiazole (2-EIT) is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a five-member ring structure containing three nitrogen atoms and two sulfur atoms. 2-EIT is a colorless solid with a molecular formula of C4H4N2S. It has been used in various scientific research applications, such as drug development, nanotechnology, and biochemistry.

Scientific Research Applications

Degradation Kinetics in Aqueous Media : Maulding and Zoglio (1977) studied the degradation kinetics of a substituted carbinolamine, which included 2-Ethylimidazo[2,1-b]thiazole. They found that in aqueous solutions, this compound primarily undergoes dehydration to form an unsaturated thiazole, which remains stable in acidic media (Maulding & Zoglio, 1977).

Synthesis and Anti-inflammatory Activity : Abignente et al. (1983) synthesized derivatives of ethyl 6-methylimidazo[2,1-b]thiazole and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic potential. This indicates the therapeutic potential of this compound in medical research (Abignente et al., 1983).

Antimicrobial Activities : Shetty et al. (2008) prepared and characterized a series of this compound derivatives, examining their antibacterial and antifungal properties against various pathogens. These findings highlight its relevance in microbiology and infectious disease research (Shetty et al., 2008).

Use in Bifunctional Probes : Liang et al. (2019) synthesized a new diarylethene with an ethylimidazo[2,1-b]thiazole-6-hydrazide unit, showcasing its potential as a bifunctional probe for Al3+ and Zn2+. This application is significant in the field of chemical sensing and materials science (Liang et al., 2019).

Dual Kinase Inhibitors in Cancer Research : Gadekar et al. (2021) designed and synthesized a series of 2,3-dihydroimidazo[2,1-b]thiazoles as dual kinase inhibitors of IGF1R and EGFR, indicating its potential in cancer therapy research (Gadekar et al., 2021).

Solid-State Synthesis Applications : Varma et al. (1998) described the solventless syntheses of various heterocycles, including 2,3-dihydroimidazo[2,1-b][1,3]thiazoles, demonstrating its applicability in green chemistry and pharmaceutical synthesis (Varma et al., 1998).

Antibacterial and Antifungal Activities : Mahfouz et al. (1990) synthesized imidazo[2,1-b]thiazole derivatives and examined their antimicrobial activities, highlighting its significance in antimicrobial research (Mahfouz, Aziz, & Elhabashy, 1990).

Synthesis in Liquid PEG-400 : Wu et al. (2011) used PEG-400 as a reaction medium in synthesizing 6-arylimidazo[2,1-b]thiazoles, demonstrating an innovative approach in synthetic chemistry (Wu et al., 2011).

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole derivatives have been studied for their broad spectrum of biological activities . They have shown significant effects on various types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Mode of Action

It is known that the compound undergoes a series of reactions, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit various molecular mechanisms

Pharmacokinetics

It has been suggested that glutathione conjugation occurs via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

Imidazo[2,1-b]thiazole-based chalcone derivatives have been shown to exhibit cytotoxic activity on cancer cells . For instance, compound 3j, which is a derivative of imidazo[2,1-b]thiazole, resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Action Environment

It is known that the synthesis of imidazo[2,1-b]thiazole derivatives takes place under the catalysis of the pdi2/ki system under relatively mild conditions (100°c under 20 atm of a 4:1 mixture of co-air) .

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, a class of compounds to which 2-Ethylimidazo[2,1-b]thiazole belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound.

Cellular Effects

Some studies have suggested that imidazo[2,1-b]thiazole-based compounds may have anticancer activities, exhibiting cytotoxic effects on different types of cancer cells . These compounds have been shown to induce apoptosis in cancer cells, potentially through mitochondrial membrane depolarization and multicaspase activation .

Molecular Mechanism

Some studies suggest that imidazo[2,1-b]thiazole-based compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, one study found that a compound in this class interacted with DNA dodecamer and caspase-3 .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that similar compounds may undergo oxidative metabolism, potentially involving thiazole ring epoxidation as a rate-limiting step .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

2-ethylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-6-5-9-4-3-8-7(9)10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFQGDURLSXUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C=CN=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

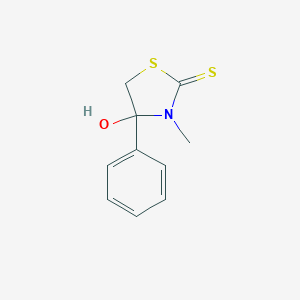

Q1: What is the primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions?

A1: The primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions is dehydration. This reaction yields the unsaturated compound 3-(p-chlorophenyl)-5,6-dihydro-2-ethylimidazo[2,1-b]thiazole as the primary solvolytic product. This thiazole derivative is produced in approximately quantitative yields across the studied temperature range. []

Q2: How does the pH of the solution affect the degradation of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol?

A2: The degradation kinetics of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol are influenced by the pH of the solution. The research investigates the degradation at various pH values using standard buffers while maintaining a constant ionic strength. This approach allows for the determination of the apparent activation energies for degradation in both acidic and acetate buffer systems. Furthermore, the influence of ionic strength on the velocity constant of the degradation reaction is also examined. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

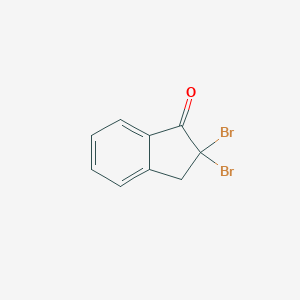

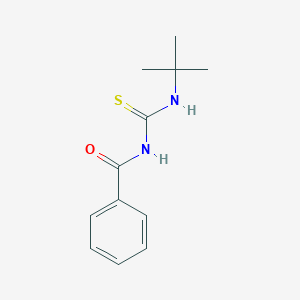

![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)

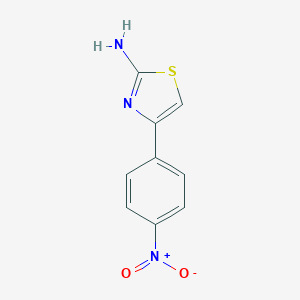

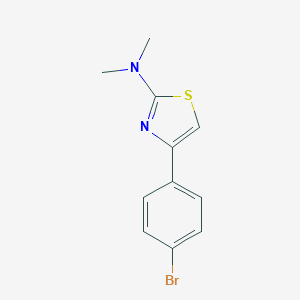

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)